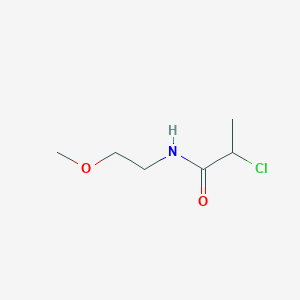

![molecular formula C14H10N2O3 B2936994 6-Nitro-2-(p-tolyl)benzo[d]oxazole CAS No. 58758-40-0](/img/structure/B2936994.png)

6-Nitro-2-(p-tolyl)benzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

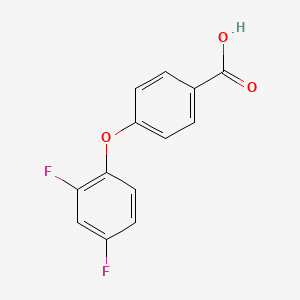

6-Nitro-2-(p-tolyl)benzo[d]oxazole is a chemical compound with the molecular formula C14H10N2O3 . It has an average mass of 254.241 Da and a mono-isotopic mass of 254.069138 Da .

Molecular Structure Analysis

The molecular structure of 6-Nitro-2-(p-tolyl)benzo[d]oxazole consists of a benzoxazole ring substituted with a nitro group at the 6th position and a p-tolyl group at the 2nd position . Detailed structural analysis such as bond lengths and angles are not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2-(p-tolyl)benzo[d]oxazole such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Antiproliferative and Antibacterial Activity

Research demonstrates the synthesis of benzo[g]indazoles, including those with 6-nitro groups, and their application in antiproliferative activity against cancer cell lines and antibacterial activity. Specifically, certain nitro-based indazoles show notable efficacy against lung carcinoma and possess antibacterial properties without hemolytic activity in human red blood cells (Cuartas et al., 2019).

Enzyme Inhibition for Medical Applications

6-Nitro derivatives of benzoxazoles have been synthesized and evaluated for their ability to inhibit key enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase. These findings are significant in the context of developing treatments for conditions influenced by these enzymes (Shang et al., 2014).

Synthesis of Schiff Bases for Anticancer Agents

The synthesis of novel Schiff bases from 6-hydroxy-benzo[d][1,3]oxathiol-2-one derivatives, including nitro derivatives, has shown potential in the development of new anticancer agents. Some of these bases exhibit promising cytotoxicity against various cancer cell lines (Chazin et al., 2015).

Role in Organic Synthesis

6-Nitro derivatives of oxazoles play a crucial role in organic synthesis processes, such as the selective N-phenacylation of pyridones and subsequent reactions leading to novel organic compounds (Bush & Babaev, 2003).

Insect and Fungal Growth Inhibition

Benzoxazolinone derivatives, including those with nitro groups adjacent to phenolic hydroxyls, have been found to inhibit the growth of insects and fungi, indicating their potential use in agricultural and pest control applications (Beck & Smissman, 1961).

Antitumor Activity

Studies on 6-amino-2-phenylbenzothiazole derivatives, including 6-nitro-2-(substituted-phenyl)benzothiazoles, have demonstrated significant antitumor activity against various human cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Racané et al., 2006).

Microwave-assisted Synthesis

Microwave-assisted synthesis methods have been used to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, demonstrating the versatility of 6-nitro-benzo[d]oxazole derivatives in efficient and diverse chemical syntheses (Chanda et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-(4-methylphenyl)-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFCLFHQUIROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-(p-tolyl)benzo[d]oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)

![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)